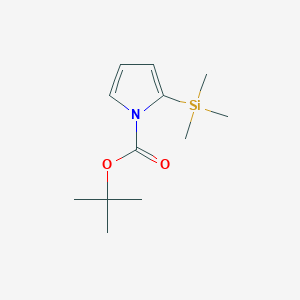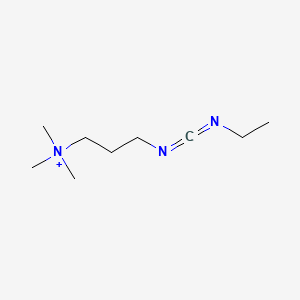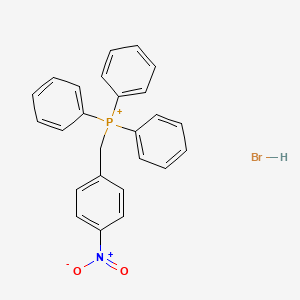
heptyl(triphenyl)phosphanium;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptyl(triphenyl)phosphanium;hydrobromide, also known as heptyltriphenylphosphonium bromide, is an organic phosphonium salt. This compound is characterized by its molecular formula C25H30BrP and a molecular weight of 441.38 g/mol . It appears as a white crystalline powder and is known for its applications in organic synthesis and catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptyl(triphenyl)phosphanium;hydrobromide can be synthesized through the reaction of heptyl bromide with triphenylphosphine. The reaction typically proceeds as follows:
C7H15Br+P(C6H5)3→C7H15P(C6H5)3Br
This reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents like dichloromethane or toluene at room temperature .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Heptyl(triphenyl)phosphanium;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonium ion can be involved in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Solvents: Reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Major Products: The major products of these reactions depend on the specific nucleophile used. For example, reacting with sodium hydroxide can yield heptyltriphenylphosphine oxide .
Wissenschaftliche Forschungsanwendungen
Heptyl(triphenyl)phosphanium;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Medicine: Research is ongoing into its use as a drug delivery agent, particularly for targeting specific cells or tissues.
Wirkmechanismus
The mechanism by which heptyl(triphenyl)phosphanium;hydrobromide exerts its effects is primarily through its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic) by forming a complex with the reactant, thereby increasing its solubility in the desired phase. This enhances the reaction rate and efficiency .
Vergleich Mit ähnlichen Verbindungen
- Methyl(triphenyl)phosphanium bromide
- Ethyl(triphenyl)phosphanium bromide
- Butyl(triphenyl)phosphanium bromide
Comparison: Heptyl(triphenyl)phosphanium;hydrobromide is unique due to its longer alkyl chain, which can influence its solubility and reactivity compared to its shorter-chain analogs. This makes it particularly useful in applications requiring higher hydrophobicity or specific phase-transfer properties .
Eigenschaften
Molekularformel |
C25H31BrP+ |
|---|---|
Molekulargewicht |
442.4 g/mol |
IUPAC-Name |
heptyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C25H30P.BrH/c1-2-3-4-5-15-22-26(23-16-9-6-10-17-23,24-18-11-7-12-19-24)25-20-13-8-14-21-25;/h6-14,16-21H,2-5,15,22H2,1H3;1H/q+1; |
InChI-Schlüssel |
WCZSOHSGMBVYFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Diphenyl[4-(phenylthio)phenyl]sulfonium S,S'-(Thiodi-4,1-phenylene)bis[S,S-diphenylsulfonium] Hexafluoroantimonate](/img/structure/B12060075.png)






![1,2,3,4,5-Pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene](/img/structure/B12060123.png)


